Z-Leu-Leu-Tyr-COCHO

Description

The exact mass of the compound Z-Leu-Leu-Tyr-a-keto aldehyde is 553.27880059 g/mol and the complexity rating of the compound is 833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

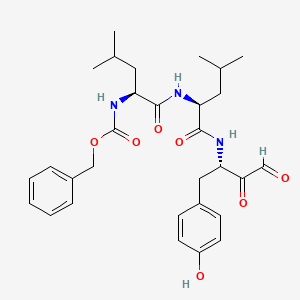

2D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-(4-hydroxyphenyl)-3,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N3O7/c1-19(2)14-25(28(37)31-24(27(36)17-34)16-21-10-12-23(35)13-11-21)32-29(38)26(15-20(3)4)33-30(39)40-18-22-8-6-5-7-9-22/h5-13,17,19-20,24-26,35H,14-16,18H2,1-4H3,(H,31,37)(H,32,38)(H,33,39)/t24-,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFKZFVHAUUKCW-GSDHBNRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C=O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Proteasome Inhibitory Function of Z-Leu-Leu-Tyr-COCHO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proteasome inhibitory function of the peptide aldehyde Z-Leu-Leu-Tyr-COCHO. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the key signaling pathways affected by its activity. Due to the limited availability of studies specifically detailing the biochemical and cellular effects of this compound, this guide combines the known specific data for this compound with established, representative protocols and pathways for potent peptide aldehyde proteasome inhibitors.

Introduction to this compound as a Proteasome Inhibitor

This compound, also known as N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-tyrosinal, is a potent, cell-permeable, and reversible inhibitor of the proteasome. Its structure, featuring a C-terminal aldehyde group, allows it to form a hemiacetal adduct with the active site threonine residue of the proteasome's catalytic subunits. This interaction is characteristic of peptide aldehyde inhibitors and is responsible for their inhibitory effect.

The primary target of this compound is the chymotrypsin-like (CT-L) activity of the 20S proteasome, which is mediated by the β5 subunit. This specificity is crucial for its function, as the chymotrypsin-like activity is the most prominent and is central to the degradation of a wide array of cellular proteins.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified, providing key metrics for its efficacy. The available data is summarized in the table below.

| Parameter | Value | Target | Cell Line | Reference |

| Ki | 3.0 nM | Chymotrypsin-like activity | N/A (Enzymatic Assay) | [1] |

| ED50 | 1.1 nM | Cell Growth Inhibition | Human HL-60 cells |

Note: The Ki value represents the inhibitor constant, indicating a high affinity of this compound for the chymotrypsin-like site of the proteasome. The ED50 value reflects the effective dose required to inhibit the growth of 50% of the HL-60 cells in culture.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. While specific protocols for this compound are not extensively published, the following are standard and widely accepted methods for characterizing proteasome inhibitors of this class.

In Vitro Proteasome Activity Assay (Ki Determination)

This protocol describes a fluorometric assay to determine the inhibitor constant (Ki) of a compound against the chymotrypsin-like activity of the purified 20S proteasome.

Materials:

-

Purified human 20S proteasome

-

This compound

-

Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.03% (w/v) SDS

-

DMSO for inhibitor dilution

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the inhibitor in Assay Buffer.

-

In a 96-well plate, add the purified 20S proteasome to the Assay Buffer.

-

Add the different concentrations of this compound to the wells containing the proteasome and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate, Suc-Leu-Leu-Val-Tyr-AMC, to each well.

-

Immediately place the plate in a pre-warmed fluorescence plate reader and measure the increase in fluorescence over time (kinetic read). The fluorescence is generated by the cleavage of the AMC group from the substrate.

-

Determine the initial velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) to the Ki, the concentration of the substrate, and its Michaelis-Menten constant (Km).

Cell-Based Apoptosis Assay (Flow Cytometry)

This protocol details a method to assess the induction of apoptosis in a cell line (e.g., human HL-60 promyelocytic leukemia cells) following treatment with this compound.

Materials:

-

Human HL-60 cells

-

This compound

-

RPMI-1640 medium supplemented with 10% FBS

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Culture HL-60 cells in RPMI-1640 medium to the desired density.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24 hours).

-

Harvest the cells by centrifugation and wash them with PBS.

-

Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The PI will stain the DNA, and the fluorescence intensity will be proportional to the DNA content. Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.

-

Quantify the percentage of cells in the sub-G1 phase to determine the extent of apoptosis.

Signaling Pathways and Cellular Effects

Inhibition of the proteasome by this compound disrupts cellular protein homeostasis, leading to the accumulation of proteins that are normally degraded. This has profound effects on several critical signaling pathways, most notably those controlling cell cycle progression, apoptosis, and inflammation.

Induction of Apoptosis

Proteasome inhibitors are well-known inducers of apoptosis in cancer cells. The accumulation of pro-apoptotic proteins and the stabilization of tumor suppressors are key mechanisms. While the specific apoptotic pathway initiated by this compound has not been fully elucidated, the general mechanism for potent proteasome inhibitors involves the intrinsic (mitochondrial) pathway.

Caption: Apoptosis induction by this compound.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factors are master regulators of inflammation and cell survival. In many cancers, the NF-κB pathway is constitutively active. Its activation depends on the proteasomal degradation of its inhibitor, IκBα. By inhibiting the proteasome, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival and pro-inflammatory signaling.

Caption: Inhibition of NF-κB signaling by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the cellular effects of this compound.

Caption: Workflow for cellular analysis of this compound.

Conclusion

This compound is a highly potent inhibitor of the proteasome's chymotrypsin-like activity. Its ability to induce apoptosis and inhibit pro-survival signaling pathways like NF-κB makes it a valuable tool for cancer research and a potential lead compound for drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for the investigation and characterization of this and similar proteasome inhibitors. Further research is warranted to fully delineate the specific molecular consequences of this compound treatment in various cellular contexts.

References

Z-Leu-Leu-Tyr-COCHO: A Technical Guide to a Potent Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-Leu-Leu-Tyr-COCHO, a potent peptide aldehyde inhibitor of the proteasome. This document consolidates key chemical and biological data, experimental methodologies, and relevant pathway information to support its application in research and drug discovery.

Core Chemical and Physical Properties

This compound, with the CAS Number 204649-66-1, is a synthetic peptide derivative designed for high-affinity inhibition of the proteasome's chymotrypsin-like activity.[1][2][3] A summary of its key quantitative properties is presented in Table 1 for easy reference.

| Property | Value | Source |

| CAS Number | 204649-66-1 | [1][2][3] |

| Molecular Formula | C30H39N3O7 | [1][2] |

| Molecular Weight | 553.65 g/mol | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 813.3 ± 65.0 °C at 760 mmHg | [1] |

| Flash Point | 445.6 ± 34.3 °C | [1] |

| LogP | 4.87 | [1] |

| Storage Temperature | -20°C | [3] |

Mechanism of Action: Targeting the Ubiquitin-Proteasome Pathway

This compound exerts its biological effect through the potent and specific inhibition of the chymotrypsin-like activity of the 26S proteasome, with a reported inhibition constant (Ki) of 3.0 nM.[1][2][4] The proteasome is a critical component of the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[5] The UPS plays a crucial role in the removal of misfolded or damaged proteins and the controlled degradation of regulatory proteins involved in key cellular processes such as cell cycle progression, signal transduction, and apoptosis.

The 26S proteasome complex consists of a 20S core particle, which contains the catalytic sites, and one or two 19S regulatory particles. The 20S core has three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidyl-glutamyl peptide-hydrolyzing).[5][6] this compound specifically targets the chymotrypsin-like activity, which is responsible for cleaving peptides after large hydrophobic residues. By inhibiting this activity, this compound can lead to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and potentially inducing apoptosis in rapidly dividing cells, such as cancer cells.

Caption: Inhibition of the 26S proteasome by this compound.

Experimental Protocols: Proteasome Chymotrypsin-like Activity Assay

The following is a generalized protocol for determining the inhibitory activity of this compound on the chymotrypsin-like activity of the proteasome in cell lysates, based on commonly used fluorogenic assays.

1. Materials and Reagents:

-

Cell Culture: Human cancer cell line (e.g., HeLa, Jurkat)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.5 mM DTT, and protease inhibitor cocktail (without proteasome inhibitors).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.1 at 37°C), 50 mM NaCl, 2 mM β-mercaptoethanol.

-

Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). Prepare a 50 mM stock solution in DMSO.

-

Inhibitor: this compound. Prepare a stock solution in DMSO.

-

Positive Control Inhibitor: MG-132. Prepare a stock solution in DMSO.

-

Protein Quantification Assay: BCA or Bradford assay kit.

-

Instrumentation: Fluorometer or microplate reader capable of excitation at ~380 nm and emission at ~460 nm.

2. Preparation of Cell Lysates:

-

Culture cells to ~80-90% confluency.

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication or multiple freeze-thaw cycles.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

Store the lysate in aliquots at -80°C until use.

3. Assay Procedure:

-

Thaw cell lysate on ice and dilute to a working concentration (e.g., 1-2 µg/µL) with assay buffer.

-

In a 96-well black microplate, add the following to triplicate wells:

-

Vehicle Control: Diluted cell lysate + DMSO (to match the final solvent concentration of the inhibitor wells).

-

Inhibitor Wells: Diluted cell lysate + varying concentrations of this compound.

-

Positive Control: Diluted cell lysate + a known concentration of MG-132 (e.g., 20 µM).

-

Blank: Assay buffer only (for substrate auto-hydrolysis).

-

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.

-

Prepare the substrate working solution by diluting the Suc-LLVY-AMC stock to the desired final concentration (e.g., 100 µM) in pre-warmed assay buffer.

-

Initiate the reaction by adding the substrate working solution to all wells.

-

Immediately place the plate in the fluorometer pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings every 5-15 minutes.

4. Data Analysis:

-

Subtract the fluorescence readings of the blank wells from all other wells.

-

For each well, calculate the rate of reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.

-

Normalize the activity of the inhibitor-treated wells to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Caption: Workflow for assessing proteasome inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Z-Leu-Leu-Tyr-α-keto aldehyde | CAS#:204649-66-1 | Chemsrc [chemsrc.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. mdpi.com [mdpi.com]

- 6. Proteasome inhibition and mechanism of resistance to a synthetic, library-based hexapeptide - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Inhibition of Chymotrypsin-Like Activity by Z-Leu-Leu-Tyr-COCHO

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of the UPS, possesses multiple peptidase activities, with the chymotrypsin-like (CT-L) activity, primarily mediated by the β5 subunit, being a key target for therapeutic intervention, particularly in oncology. Z-Leu-Leu-Tyr-COCHO is a potent, reversible, and slow-binding peptide aldehyde inhibitor of the proteasome's chymotrypsin-like activity.[1] This technical guide provides a comprehensive overview of the inhibition of chymotrypsin-like activity by this compound, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and inhibitory mechanisms.

Quantitative Inhibition Data

The inhibitory potency of this compound against the chymotrypsin-like activity of the proteasome has been quantified, highlighting its efficacy as a research tool and potential therapeutic lead.

| Inhibitor | Target | Inhibition Constant (Kᵢ) | Reference |

| This compound | Chymotrypsin-like activity of the proteasome | 3.0 nM | [1][2][3] |

Experimental Protocols

The determination of the inhibitory kinetics of this compound involves specific assays to measure the chymotrypsin-like activity of the 20S proteasome. As a slow-binding inhibitor, the experimental design must account for the time-dependent nature of the inhibition.

Protocol: Determination of the Inhibition Constant (Kᵢ) for a Slow-Binding Inhibitor

This protocol outlines the general methodology for determining the inhibition constant (Kᵢ) of a slow-binding inhibitor like this compound against the 20S proteasome's chymotrypsin-like activity.

Materials:

-

Purified 20S proteasome

-

This compound

-

Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitor and substrate

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the 20S proteasome in assay buffer.

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final inhibitor concentrations.

-

Prepare a stock solution of the fluorogenic substrate Suc-Leu-Leu-Val-Tyr-AMC in DMSO. Dilute in assay buffer to the desired final concentration (typically at or below the Kₘ value).

-

-

Assay Setup:

-

To each well of a 96-well plate, add the assay buffer.

-

Add the desired concentration of this compound to the respective wells. Include a control with no inhibitor.

-

Initiate the reaction by adding the 20S proteasome to each well.

-

-

Pre-incubation and Reaction Initiation:

-

Due to the slow-binding nature of the inhibitor, pre-incubate the enzyme and inhibitor for various time points to allow for the establishment of the E-I complex equilibrium.

-

Following pre-incubation, initiate the enzymatic reaction by adding the fluorogenic substrate to all wells simultaneously.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

-

Measure the fluorescence intensity over time (kinetic mode) at regular intervals. The rate of increase in fluorescence corresponds to the rate of substrate hydrolysis.

-

-

Data Analysis:

-

For each inhibitor concentration, determine the initial velocity (v₀) of the reaction from the linear phase of the progress curve.

-

Plot the initial velocities against the corresponding inhibitor concentrations.

-

For slow-binding inhibitors, the data is typically fitted to the Morrison equation for tight-binding inhibitors or other appropriate models that account for the slow onset of inhibition to determine the Kᵢ value.

-

Signaling Pathways and Mechanisms

The Ubiquitin-Proteasome Pathway

This compound exerts its effect by targeting the 20S proteasome, a central component of the ubiquitin-proteasome pathway. This pathway is the primary mechanism for the degradation of most intracellular proteins, thereby regulating a vast array of cellular functions.

Caption: The Ubiquitin-Proteasome Pathway and the site of action of this compound.

Mechanism of Slow-Binding Inhibition

This compound is characterized as a slow-binding inhibitor. This mode of inhibition involves a two-step process where an initial, rapidly formed enzyme-inhibitor complex (E·I) undergoes a slow conformational change to a more tightly bound complex (E*·I).

Caption: A schematic representation of the two-step mechanism of slow-binding inhibition.

Conclusion

This compound is a valuable tool for studying the chymotrypsin-like activity of the proteasome. Its high potency and slow-binding kinetics make it a subject of interest for understanding the intricate mechanisms of proteasome function and for the development of novel therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this field. Further research is warranted to elucidate the broader cellular effects of this specific inhibitor and to explore its full therapeutic potential.

References

The Role of Z-Leu-Leu-Tyr-COCHO in Ubiquitin-Proteasome System Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-Leu-Leu-Tyr-COCHO, a potent inhibitor of the ubiquitin-proteasome system (UPS). It details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its use in research, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, also known as Z-Leu-Leu-Tyr-α-ketoaldehyde, is a peptide aldehyde that acts as a highly effective inhibitor of the proteasome, a critical component of the ubiquitin-proteasome system. The UPS is the primary pathway for selective protein degradation in eukaryotic cells, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Dysregulation of the UPS is implicated in numerous diseases, including cancer and neurodegenerative disorders, making proteasome inhibitors like this compound valuable tools for both basic research and drug discovery.

Mechanism of Action

This compound primarily functions by inhibiting the chymotrypsin-like (CT-L) activity of the 26S proteasome. The 26S proteasome is a large, multi-catalytic complex responsible for degrading ubiquitinated proteins. It possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidylglutamyl peptide-hydrolyzing). This compound has been shown to be a potent inhibitor of the chymotrypsin-like activity, which is often the rate-limiting step in protein degradation.[1][2][3][4][5] Some evidence suggests that, unlike more specific inhibitors, it can strongly inhibit all three catalytic activities of the proteasome.[6] The aldehyde group in its structure is key to its inhibitory function, forming a reversible covalent bond with the active site threonine residue of the proteasome's β-subunits.

Quantitative Data

| Parameter | Value | Target |

| Inhibition Constant (Ki) | 3.0 nM | Chymotrypsin-like activity of the proteasome |

Table 1: Inhibitory Potency of this compound.[1][2][3][4][5]

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome System (UPS)

The following diagram illustrates the general workflow of the ubiquitin-proteasome system, the target of this compound.

References

- 1. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Approaches for the Discovery of Human Proteasome Inhibitors: An Overview | MDPI [mdpi.com]

- 4. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benny Geiger's Lab [weizmann.ac.il]

Z-Leu-Leu-Tyr-COCHO: A Technical Guide to its Function as a Calpain and Cathepsin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Leu-Tyr-COCHO, also known as Benzyloxycarbonyl-Leucyl-leucyl-tyrosinal, is a peptide aldehyde that has been identified as a potent inhibitor of the chymotrypsin-like activity of the proteasome, with a reported Ki value of 3.0 nM[1]. While it is structurally similar to other peptide aldehydes known to inhibit cysteine proteases, specific quantitative data on its direct inhibition of calpains and cathepsins is limited in publicly available literature. However, based on the activity of analogous compounds, this compound is predicted to be an effective inhibitor of these enzyme families. This technical guide synthesizes the available information on this compound and related compounds to provide a comprehensive overview of its potential as a dual calpain and cathepsin inhibitor for research and drug development.

The therapeutic potential of inhibiting calpains and cathepsins is significant, as their dysregulation is implicated in a range of pathologies including neurodegenerative diseases, cancer, and inflammatory disorders[2]. This document provides a detailed look at the mechanism of action, inhibitory profiles of similar compounds, relevant signaling pathways, and experimental protocols for assessing the inhibitory activity of this compound.

**Mechanism of Action

As a peptide aldehyde, this compound is anticipated to act as a reversible, covalent inhibitor of cysteine proteases like calpains and cathepsins. The aldehyde functional group is electrophilic and reacts with the nucleophilic thiol group of the active site cysteine residue in the target enzyme. This reaction forms a transient, covalent hemiacetal adduct, which effectively blocks the active site and prevents substrate binding and cleavage. This inhibition is typically reversible, allowing for dynamic regulation of enzyme activity.

Caption: Reversible covalent inhibition by a peptide aldehyde.

Data Presentation: Inhibitory Activity

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Inhibitor | Ki (nM) |

| Chymotrypsin-like activity of the proteasome | This compound | 3.0[1] |

Table 2: Inhibitory Activity of Analogous Peptide Aldehydes

| Target Enzyme | Inhibitor | IC50 (nM) | Ki (nM) |

| Rat Liver Cathepsin B | Z-Leu-Leu-Leu-CHO | 88 | - |

| Rat Liver Cathepsin L | Z-Leu-Leu-Leu-CHO | 163 | - |

| Calpain I (μ-calpain) | Ac-Leu-Leu-Nle-CHO (ALLN) | - | 190 |

| Calpain II (m-calpain) | Ac-Leu-Leu-Nle-CHO (ALLN) | - | 220 |

| Cathepsin L | Ac-Leu-Leu-Nle-CHO (ALLN) | - | 0.5 |

Signaling Pathways

Calpains and cathepsins are key players in a multitude of cellular signaling pathways. Their aberrant activity is often associated with disease progression.

Calpain Signaling in Neurodegeneration

Calpains are calcium-activated neutral proteases that, when overactivated, contribute to neuronal damage in neurodegenerative diseases. They cleave a variety of substrates, including cytoskeletal proteins and signaling molecules, leading to synaptic dysfunction and cell death.

Caption: Calpain activation and its role in neurodegeneration.

Cathepsin Signaling in Apoptosis

Lysosomal cathepsins, when released into the cytosol, can initiate a cascade of events leading to apoptosis. They can cleave pro-apoptotic proteins like Bid, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.

Caption: Role of cytosolic cathepsins in initiating apoptosis.

The Calpain-Cathepsin Hypothesis in Crosstalk

In certain pathological conditions, there is significant crosstalk between the calpain and cathepsin systems. The "calpain-cathepsin hypothesis" suggests that calpain activation can lead to lysosomal membrane destabilization, causing the release of cathepsins into the cytosol, thereby amplifying the proteolytic cascade and cellular damage.

Caption: The interplay between calpain and cathepsin activation.

Experimental Protocols

The following are detailed methodologies for assessing the inhibitory potential of this compound against calpain and cathepsin activity.

Fluorometric Calpain Inhibition Assay

This protocol describes a method for measuring calpain inhibition using a fluorogenic substrate.

1. Materials and Reagents:

-

Purified calpain I or II

-

This compound (or other inhibitor)

-

Calpain Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, 5 mM β-mercaptoethanol

-

Activation Buffer: 100 mM CaCl2

-

Fluorogenic Calpain Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) or Ac-Leu-Leu-Tyr-AFC (Ac-LLY-AFC)

-

96-well black microplate

-

Fluorometric plate reader (Excitation/Emission: ~380/460 nm for AMC, ~400/505 nm for AFC)

2. Assay Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 50 µL of Calpain Assay Buffer to each well.

-

Add 10 µL of various concentrations of the inhibitor (diluted in assay buffer) to the sample wells. Add 10 µL of assay buffer to the control wells.

-

Add 10 µL of purified calpain enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of Activation Buffer (to a final concentration of 10 mM CaCl2) followed immediately by 10 µL of the fluorogenic substrate.

-

Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

3. Data Analysis:

-

Calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot percent inhibition versus inhibitor concentration to calculate the IC50 value.

References

Specificity of Z-Leu-Leu-Tyr-COCHO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of the peptide aldehyde inhibitor, Z-Leu-Leu-Tyr-COCHO. It is designed to be a core resource for researchers and professionals involved in drug development and cellular biology, offering detailed data, experimental protocols, and visual representations of its molecular interactions and effects on signaling pathways.

Core Inhibitory Profile

This compound is a potent, reversible, and slow-binding inhibitor primarily targeting the chymotrypsin-like activity of the 20S proteasome.[1][2] Its high affinity for this enzymatic site makes it a valuable tool for studying the ubiquitin-proteasome system and its role in various cellular processes. While its primary target is well-established, it is also reported to exhibit inhibitory effects on other proteases, notably calpains.

Data Presentation: Inhibitory Specificity

The following table summarizes the known quantitative and qualitative inhibitory data for this compound against various proteases.

| Target Enzyme | Subunit/Isoform | Inhibitory Constant (Ki) | Inhibitory Concentration (IC50) | Notes |

| Proteasome | Chymotrypsin-like (β5) | 3.0 nM[1][2] | Not Reported | Slow-binding reversible inhibitor. |

| Trypsin-like (β2) | Not Reported | Not Reported | Inhibition is reported to be significantly less potent than for the chymotrypsin-like activity. | |

| Caspase-like (β1) | Not Reported | Not Reported | Inhibition is reported to be significantly less potent than for the chymotrypsin-like activity. | |

| Calpain | Not Specified | Not Reported | Not Reported | Reported as a calpain inhibitor, but quantitative data on specific isoforms (e.g., µ-calpain, m-calpain) is not readily available. A related compound, Z-Leu-Leu-Tyr-fluoromethylketone, is also described as a calpain inhibitor.[3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are protocols for assessing the inhibitory activity of this compound.

In Vitro Proteasome Chymotrypsin-Like Activity Inhibition Assay

This protocol outlines the determination of the inhibitory constant (Ki) for this compound against the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

-

Purified human 20S proteasome

-

This compound

-

Fluorogenic substrate: Suc-Leu-Leu-Val-Tyr-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA

-

DMSO (for dissolving inhibitor and substrate)

-

Black 96-well microplate

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of Suc-Leu-Leu-Val-Tyr-AMC in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the microplate.

-

Add 10 µL of the diluted this compound solutions to the respective wells. For the control (uninhibited) wells, add 10 µL of Assay Buffer containing the same final concentration of DMSO.

-

Add 20 µL of a pre-diluted solution of 20S proteasome in Assay Buffer to all wells.

-

-

Pre-incubation (for slow-binding inhibitors):

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme and reach equilibrium. This step is critical for slow-binding inhibitors like this compound.

-

-

Reaction Initiation:

-

Add 20 µL of the Suc-Leu-Leu-Val-Tyr-AMC substrate solution to each well to initiate the reaction. The final substrate concentration should be near its Km value for the enzyme.

-

-

Kinetic Measurement:

-

Immediately place the plate in the fluorometric microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the progress curves.

-

Plot the initial velocities against the inhibitor concentrations.

-

Determine the IC50 value from the dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibitors, especially for reversible inhibitors, or use specialized software for analyzing slow-binding inhibition kinetics by fitting the full progress curves to the appropriate equations.[4][5][6][7]

-

In Vitro Calpain Activity Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on calpain activity.

Materials:

-

Purified calpain (e.g., µ- or m-calpain)

-

This compound

-

Fluorogenic substrate: Suc-Leu-Leu-Tyr-AMC or Ac-LLY-AFC (N-Acetyl-Leu-Leu-Tyr-7-Amino-4-trifluoromethylcoumarin)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM EDTA, 10 mM DTT

-

CaCl₂ solution

-

DMSO

-

Black 96-well microplate

-

Fluorometric microplate reader (for AFC: Excitation: ~400 nm, Emission: ~505 nm)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of this compound and the fluorogenic substrate in DMSO.

-

Prepare serial dilutions of the inhibitor in Assay Buffer.

-

-

Assay Setup:

-

To each well, add the diluted inhibitor solutions.

-

Add the purified calpain enzyme solution to each well.

-

Include a control with no inhibitor.

-

-

Enzyme Activation and Inhibition:

-

Add CaCl₂ solution to each well to activate the calpain. The final concentration of CaCl₂ should be optimized for the specific calpain isoform.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Add the fluorogenic substrate to all wells.

-

-

Measurement:

-

Measure the fluorescence kinetically over time.

-

-

Data Analysis:

-

Calculate the reaction rates and determine the IC50 and/or Ki values as described for the proteasome assay.

-

Mandatory Visualizations

Signaling Pathway: Inhibition of the NF-κB Pathway

Proteasome inhibitors like this compound block the degradation of IκBα, the inhibitory protein of the transcription factor NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.

Experimental Workflow: Determination of Inhibitory Constant (Ki)

The following workflow illustrates the key steps in determining the Ki of this compound for a target protease.

Caption: Workflow for determining the inhibitory constant (Ki) of this compound.

Logical Relationship: Specificity Profile

This diagram illustrates the known specificity of this compound, highlighting its primary target and secondary interactions.

Caption: Specificity profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. mpbio.com [mpbio.com]

- 4. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]

- 6. beilstein-institut.de [beilstein-institut.de]

- 7. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Z-Leu-Leu-Tyr-COCHO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies involving the peptide aldehyde, Z-Leu-Leu-Tyr-COCHO. This molecule is a potent and specific inhibitor of the chymotrypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome system (UPS). This document outlines the core mechanism of action, provides detailed experimental protocols for its characterization, summarizes key quantitative data, and illustrates its impact on relevant cellular signaling pathways.

Core Concepts: The Ubiquitin-Proteasome System and this compound

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins. This process is essential for maintaining protein homeostasis, regulating cell cycle progression, modulating signal transduction, and controlling immune responses. The 20S proteasome, the catalytic core of the larger 26S proteasome complex, possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like.

This compound is a synthetic peptide aldehyde designed to specifically target the chymotrypsin-like activity of the proteasome. Its structure mimics the natural substrate of this enzymatic site, allowing it to bind with high affinity and inhibit its function.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized by its inhibition constant (Ki). The following table summarizes the key quantitative data for this inhibitor.

| Parameter | Value | Description |

| Ki | 3.0 nM[1][2] | Inhibition constant against the chymotrypsin-like activity of the 20S proteasome. This value indicates a high binding affinity of the inhibitor to its target. |

| Molecular Formula | C30H39N3O7[1] | The chemical formula of this compound. |

| CAS Number | 204649-66-1[1] | The unique Chemical Abstracts Service registry number for this compound. |

Experimental Protocols

A fundamental in vitro experiment to characterize the activity of this compound is the proteasome chymotrypsin-like activity assay. This assay typically utilizes a fluorogenic substrate that, when cleaved by the proteasome, releases a fluorescent molecule.

Protocol: In Vitro Proteasome Chymotrypsin-Like Activity Assay

Objective: To determine the inhibitory effect of this compound on the chymotrypsin-like activity of purified 20S proteasome or cell lysates.

Materials:

-

Purified 20S proteasome or cell lysate containing active proteasomes.

-

This compound.

-

Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC or Suc-LLVY-R110).

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations.

-

Prepare a working solution of the fluorogenic substrate in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Purified 20S proteasome or cell lysate.

-

This compound at various concentrations (or vehicle control - DMSO).

-

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.

-

-

Initiation of Reaction:

-

Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

-

Normalize the reaction rates to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

The inhibition of the proteasome by this compound has significant downstream effects on various cellular signaling pathways.

The Ubiquitin-Proteasome Pathway

This compound directly inhibits the catalytic activity of the 20S proteasome, leading to an accumulation of polyubiquitinated proteins that would normally be degraded.

References

Methodological & Application

Application Notes and Protocols for Z-Leu-Leu-Tyr-COCHO in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Leu-Tyr-COCHO is a potent, cell-permeable peptide aldehyde that functions as a dual inhibitor of the proteasome and calpain. It specifically targets the chymotrypsin-like activity of the proteasome, a key player in cellular protein degradation and homeostasis. By inhibiting the proteasome, this compound can induce the accumulation of ubiquitinated proteins, leading to cell cycle arrest and apoptosis. Additionally, its inhibitory action on calpains, a family of calcium-dependent cysteine proteases, contributes to its effects on cell signaling and cell death pathways. These properties make this compound a valuable tool for studying protein degradation pathways and for investigating potential therapeutic strategies in cancer and other diseases characterized by dysregulated protein homeostasis.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of two key cellular protease systems: the proteasome and calpains.

-

Proteasome Inhibition: The 26S proteasome is a large protein complex responsible for the degradation of most intracellular proteins, including those involved in cell cycle regulation and apoptosis. This compound potently inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core particle. This inhibition prevents the degradation of proteins tagged with ubiquitin, leading to their accumulation. The buildup of these proteins, particularly cell cycle regulators like cyclins and tumor suppressors like p53, can trigger cell cycle arrest and initiate the apoptotic cascade.

-

Calpain Inhibition: Calpains are a family of calcium-activated neutral cysteine proteases involved in various cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis. Dysregulation of calpain activity is implicated in several pathological conditions. This compound can inhibit calpain activity, which may contribute to its overall cellular effects, including the modulation of apoptotic pathways.

The dual inhibition of both the proteasome and calpains can lead to a synergistic induction of apoptosis in susceptible cells.

Signaling Pathway of this compound

Data Presentation

The following table summarizes the inhibitory activity of this compound and the cytotoxic effects of similar peptide aldehydes on various cancer cell lines. This data is provided to guide researchers in selecting appropriate starting concentrations for their experiments.

| Compound | Target/Assay | Cell Line | IC50 / Ki | Incubation Time |

| This compound | Proteasome (Chymotrypsin-like) | - | Ki: 3.0 nM | - |

| Peptide Aldehyde 1 | Cytotoxicity (MTT Assay) | HTB-26 (Breast Cancer) | 10 - 50 µM[1] | 72 hours[1] |

| Peptide Aldehyde 1 | Cytotoxicity (MTT Assay) | PC-3 (Prostate Cancer) | 10 - 50 µM[1] | 72 hours[1] |

| Peptide Aldehyde 1 | Cytotoxicity (MTT Assay) | HepG2 (Liver Cancer) | 10 - 50 µM[1] | 72 hours[1] |

| Peptide Aldehyde 2 | Cytotoxicity (MTT Assay) | HCT116 (Colon Cancer) | 22.4 µM[1] | 72 hours[1] |

| Peptide Aldehyde 3 | Cytotoxicity (MTT Assay) | HL-60 (Leukemia) | Not specified | 24 hours |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the inhibitor is critical for reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening.

-

Prepare a stock solution of 10 mM this compound in DMSO. For example, for 1 mg of powder (Molecular Weight: 553.68 g/mol ), add 180.6 µL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for up to one month.

Workflow for this compound Stock Preparation

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Adherent or suspension cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

For adherent cells, seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

For suspension cells, seed 20,000-50,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells) and resume growth.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting range is 0.1, 1, 10, 25, 50, and 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.

-

Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the treatment directly to the wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.

-

For suspension cells, add 100 µL of solubilization solution directly to the wells.

-

Pipette up and down to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound (and vehicle control)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 hours).

-

Harvest the cells (including floating cells for adherent cultures) and wash twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry within one hour of staining.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot for Proteasome and Calpain Activity Markers

This protocol allows for the detection of markers indicative of proteasome and calpain inhibition.

Materials:

-

Cells treated with this compound (and vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ubiquitin, anti-p53, anti-spectrin, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as desired.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

An increase in high molecular weight ubiquitin conjugates indicates proteasome inhibition.

-

Accumulation of p53 can also be a marker of proteasome inhibition.

-

A decrease in the cleavage of calpain substrates like spectrin indicates calpain inhibition.

-

Cleavage of caspase-3 can be used as a marker for apoptosis induction.

-

Troubleshooting

-

Low Solubility: If the compound precipitates in the cell culture medium, try preparing a more concentrated stock solution in DMSO and using a smaller volume for dilution. Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent toxicity.

-

No Observed Effect: If no cellular effect is observed, consider increasing the concentration of this compound or extending the incubation time. Cell line sensitivity to proteasome inhibitors can vary significantly.

-

High Background in Assays: Ensure proper washing steps are performed in all assays to reduce background signals. For Western blotting, optimizing the blocking step and antibody concentrations is crucial.

Disclaimer: This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and kits.

References

Dissolution and Storage Protocols for Z-Leu-Leu-Tyr-COCHO: A Guide for Researchers

Abstract

This document provides detailed application notes and protocols for the dissolution and storage of Z-Leu-Leu-Tyr-COCHO, a potent inhibitor of the chymotrypsin-like activity of the proteasome. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the proper handling and preservation of this compound for experimental use, thereby maintaining its integrity and activity. The protocols herein cover recommended solvents, preparation of stock solutions, and optimal storage conditions for both solid and dissolved forms of the inhibitor.

Introduction

This compound is a peptide aldehyde that serves as a highly effective inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome, with a reported inhibitory constant (Ki) in the nanomolar range.[1][2] The proteasome is a critical component of the ubiquitin-proteasome system (UPS), which is the primary pathway for regulated protein degradation in eukaryotic cells. By targeting the proteasome, this compound can be utilized as a tool in studies involving cell cycle regulation, signal transduction, and apoptosis. Given its hydrophobic nature, proper dissolution and storage are paramount to ensure its stability and efficacy in biological assays.

Chemical Properties and Solubility

A summary of the key chemical properties of this compound is provided in the table below. While specific quantitative solubility data for this compound is not widely published, data from structurally similar peptide inhibitors, such as Suc-Leu-Leu-Val-Tyr-AMC, can provide valuable guidance.[3] Based on this and general principles for hydrophobic peptides, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.

| Property | Value |

| Molecular Formula | C₃₀H₃₉N₃O₇ |

| Molecular Weight | 553.65 g/mol |

| Appearance | White to off-white solid |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |

| Analog Solubility (DMSO) | Approx. 30 mg/mL (for Suc-LLVY-AMC)[3] |

| Analog Solubility (Ethanol) | Approx. 20 mg/mL (for Suc-LLVY-AMC)[3] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Analytical balance

Procedure:

-

Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

-

Weighing: In a clean, designated weighing area, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.54 mg of the compound.

-

Dissolution:

-

Transfer the weighed this compound to a sterile amber vial.

-

Add the calculated volume of anhydrous DMSO. For 5.54 mg, add 1 mL of DMSO.

-

To facilitate dissolution, gently vortex the solution. If necessary, sonication in a water bath for a few minutes can aid in dissolving the compound completely.[4][5] Visually inspect the solution to ensure there are no visible particulates.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

For short-term storage (up to one month), store the aliquots at -20°C.[6] For long-term storage (up to six months), store at -80°C.[5]

-

Preparation of Aqueous Working Solutions

For most cell-based assays, the DMSO stock solution needs to be diluted into an aqueous buffer.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

-

Sterile microcentrifuge tubes

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer to achieve the final working concentration. Crucially, to avoid precipitation, add the DMSO stock solution to the aqueous buffer while gently vortexing, and not the other way around.

-

Final DMSO Concentration: Be mindful of the final concentration of DMSO in your experimental setup, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% (v/v).

-

Immediate Use: It is recommended to prepare aqueous working solutions fresh on the day of the experiment.[3] Do not store aqueous solutions of this compound for extended periods.

Storage and Stability

Proper storage is critical to maintain the activity of this compound.

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid | -20°C | At least 1 year | Store in a desiccator to protect from moisture. |

| DMSO Stock | -20°C | Up to 1 month[6] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| DMSO Stock | -80°C | Up to 6 months[5] | Preferred for long-term storage. Aliquot and protect from light. |

| Aqueous Solution | Room Temperature | For immediate use only | Prone to degradation and precipitation. Prepare fresh for each experiment. |

Signaling Pathway and Experimental Workflow

The Ubiquitin-Proteasome System

This compound inhibits the chymotrypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS is the major pathway for the degradation of most intracellular proteins, playing a crucial role in maintaining cellular homeostasis. The pathway involves the tagging of substrate proteins with ubiquitin, which are then recognized and degraded by the 26S proteasome. The 20S catalytic core of the proteasome possesses multiple peptidase activities, with the chymotrypsin-like activity being responsible for cleaving after hydrophobic residues.[7]

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for using this compound in a cell-based experiment.

Caption: A typical experimental workflow for using this compound.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Z-Leu-Leu-Phe-CHO | Proteasome inhibitor | Hello Bio [hellobio.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Z-Leu-Leu-Tyr-COCHO in Proteasome Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Leu-Tyr-COCHO is a potent and highly specific synthetic peptide aldehyde inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome. With a Ki value of 3.0 nM, it serves as an invaluable tool for studying the ubiquitin-proteasome system (UPS) and for screening potential therapeutic agents that target this pathway.[1] The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Inhibition of its chymotrypsin-like activity, the primary activity of the proteasome, has been shown to induce apoptosis and inhibit the NF-κB signaling pathway, making it a key target in cancer therapy and other diseases.

These application notes provide detailed protocols for the use of this compound in both in vitro and cell-based proteasome activity assays, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Mechanism of Action

This compound, as a peptide aldehyde, is believed to act as a reversible inhibitor of the chymotrypsin-like activity of the proteasome. While not definitively stated for this specific molecule in the provided search results, similar peptide aldehyde inhibitors are known to form a reversible covalent bond with the active site threonine residue of the β5 subunit of the 20S proteasome. This interaction blocks the substrate binding and subsequent cleavage, leading to a reduction in proteasome activity.

Caption: Mechanism of proteasome inhibition by this compound.

Data Presentation

Quantitative data from proteasome inhibition studies should be organized for clarity and comparative analysis. Below are template tables for presenting inhibitory activity data.

Table 1: In Vitro Inhibitory Activity of this compound against Purified 20S Proteasome

| Compound | Target | Assay Condition | Ki (nM) | IC50 (nM) |

| This compound | 20S Proteasome (Human) | Chymotrypsin-like activity | 3.0 | Data not available |

| MG-132 | Proteasome | Chymotrypsin-like activity | 4 | Data not available |

| Bortezomib | Proteasome | Chymotrypsin-like activity | Data not available | 3-5 |

Table 2: Cell-Based Inhibitory Activity of Proteasome Inhibitors

| Compound | Cell Line | Assay | IC50 (µM) |

| This compound | Specify Cell Line | Chymotrypsin-like activity | Requires experimental determination |

| MG-132 | Various | NF-κB activation | 3 |

| Genistein | LNCaP | Chymotrypsin-like activity | 70 |

| Genistein | MCF-7 | Chymotrypsin-like activity | 65 |

Note: IC50 values are dependent on experimental conditions, including substrate concentration and cell type.

Experimental Protocols

In Vitro Proteasome Chymotrypsin-Like Activity Assay

This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of purified 20S proteasome and its inhibition by this compound.

Materials:

-

Purified 20S proteasome (human or other species)

-

This compound

-

Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% (v/v) NP-40, 0.001% (w/v) SDS

-

Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)

-

DMSO (for dissolving inhibitor and substrate)

-

96-well black, flat-bottom plates

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to make a 10 mM stock solution. Serially dilute in assay buffer to desired concentrations (e.g., 0.1 nM to 1 µM).

-

Dissolve Suc-LLVY-AMC in DMSO to make a 10 mM stock solution. Dilute in assay buffer to a working concentration of 200 µM.

-

Dilute purified 20S proteasome in assay buffer to a final concentration of 2 nM.

-

-

Assay Setup:

-

Add 50 µL of diluted 20S proteasome to each well of the 96-well plate.

-

Add 25 µL of the this compound dilutions or vehicle (assay buffer with DMSO) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add 25 µL of the 200 µM Suc-LLVY-AMC solution to each well to start the reaction. The final substrate concentration will be 50 µM.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (V) from the linear portion of the fluorescence curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.

-

Caption: In Vitro Proteasome Activity Assay Workflow.

Cell-Based Proteasome Chymotrypsin-Like Activity Assay

This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome in cultured cells treated with this compound.

Materials:

-

Cultured cells of interest

-

This compound

-

Cell culture medium

-

Lysis Buffer: 25 mM Tris-HCl pH 7.5, 2 mM ATP, 5 mM MgCl₂, 1 mM DTT

-

Proteasome activity assay reagents (e.g., Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay)

-

96-well white-walled, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle (DMSO) for the desired time (e.g., 1-4 hours).

-

-

Cell Lysis and Assay:

-

Equilibrate the plate and the assay reagent to room temperature.

-

Add the assay reagent directly to the cells in each well according to the manufacturer's instructions. This typically involves a reagent that both lyses the cells and contains the substrate.

-

Mix the contents by orbital shaking for 1-2 minutes.

-

-

Measurement:

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with medium and reagent only) from all readings.

-

Normalize the luminescence readings to cell number or protein concentration if necessary.

-

Calculate the percentage of proteasome inhibition for each concentration of this compound compared to the vehicle-treated control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

-

Signaling Pathways Affected by Chymotrypsin-Like Proteasome Inhibition

Inhibition of the proteasome's chymotrypsin-like activity by this compound can significantly impact key cellular signaling pathways, primarily the NF-κB and apoptotic pathways.

NF-κB Signaling Pathway

The canonical NF-κB pathway is tightly regulated by the proteasomal degradation of its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes. This compound, by inhibiting the proteasome, prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.

Caption: Inhibition of the NF-κB pathway by this compound.

Apoptosis Induction

Proteasome inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors that are normally degraded by the proteasome. This disruption of protein homeostasis can trigger the intrinsic apoptotic pathway. For instance, the accumulation of the pro-apoptotic protein Bax and the cell cycle inhibitor p27 can lead to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases, ultimately resulting in programmed cell death.

Caption: Apoptosis induction via proteasome inhibition.

Conclusion

This compound is a powerful research tool for investigating the roles of the proteasome in cellular function and disease. The protocols and information provided herein offer a comprehensive guide for its application in proteasome activity assays, enabling researchers to effectively study the consequences of chymotrypsin-like activity inhibition and explore its potential as a modulator of critical cellular pathways. Careful experimental design and data analysis, as outlined in these notes, are essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for Z-Leu-Leu-Tyr-COCHO Treatment in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Z-Leu-Leu-Tyr-COCHO, a potent proteasome inhibitor, in the preparation of samples for Western blot analysis. This document outlines the mechanism of action, provides detailed experimental protocols, and offers a framework for data presentation and analysis.

Introduction

This compound is a peptide aldehyde that acts as a potent, cell-permeable inhibitor of the chymotrypsin-like activity of the 26S proteasome. The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, playing a critical role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting the proteasome, this compound treatment leads to the accumulation of polyubiquitinated proteins, which can be subsequently analyzed by Western blotting to study protein turnover, stability, and the effects of targeted protein degradation.

Mechanism of Action

This compound specifically targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core particle. This inhibition prevents the degradation of proteins that have been tagged for destruction with ubiquitin, leading to their accumulation within the cell. This makes it a valuable tool for studying the degradation of specific proteins of interest.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are provided as templates for researchers to structure their experimental data.

Table 1: Titration of this compound Concentration

| Concentration (µM) | Treatment Time (hours) | Target Protein Level (Normalized to Loading Control) | Ubiquitinated Protein Smear (Intensity) | Cell Viability (%) |

| 0 (Vehicle) | 4 | |||

| 1 | 4 | |||

| 5 | 4 | |||

| 10 | 4 | |||

| 25 | 4 | |||

| 50 | 4 |

Table 2: Time-Course of this compound Treatment

| Treatment Time (hours) | Concentration (µM) | Target Protein Level (Normalized to Loading Control) | Ubiquitinated Protein Smear (Intensity) | Cell Viability (%) |

| 0 | 10 | |||

| 1 | 10 | |||

| 2 | 10 | |||

| 4 | 10 | |||

| 6 | 10 | |||

| 8 | 10 |

Experimental Protocols

The following are generalized protocols for the treatment of cultured cells with this compound for subsequent Western blot analysis. Optimization of concentration and treatment time is crucial for each cell line and protein of interest.

Protocol 1: Cell Treatment with this compound

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium appropriate for the cell line

-

Cultured cells (e.g., HeLa, HEK293T, Jurkat)

-

6-well or 12-well cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment:

-

The day after seeding, remove the culture medium.

-

Add fresh medium containing the desired final concentration of this compound. For initial experiments, a concentration range of 1-50 µM is recommended.

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

-

Incubate the cells for the desired period. A time course of 1-8 hours is a good starting point.

-

-

Cell Harvesting:

-

After incubation, place the culture plates on ice.

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Proceed immediately to cell lysis.

-

Protocol 2: Cell Lysis and Protein Extraction

Materials:

-

RIPA buffer or other suitable lysis buffer

-

Protease inhibitor cocktail

-

Phosphatase inhibitor cocktail (if studying phosphorylation)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

Procedure:

-

Lysis Buffer Preparation: Prepare the lysis buffer on ice, adding protease and phosphatase inhibitors just before use.

-

Cell Lysis:

-